
2'-(3-Fluorobenzyloxy)acetophenone
Overview
Description
2’-(3-Fluorobenzyloxy)acetophenone is a biochemical used for proteomics research . It has the molecular formula C15H13FO2 and a molecular weight of 244.26 .
Synthesis Analysis
Acetophenone, the base compound for 2’-(3-Fluorobenzyloxy)acetophenone, has been utilized in the synthesis of many heterocyclic compounds . It is commercially available or readily accessible and hence is an ideal synthon for multicomponent reactions including the three- and four-component reactions . A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .Chemical Reactions Analysis
Acetophenone, the base compound, has been utilized in the synthesis of many heterocyclic compounds . It is used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . A catalyst-free method for the α-bromination of acetophenones has been introduced .Physical And Chemical Properties Analysis
2’-(3-Fluorobenzyloxy)acetophenone has a molecular weight of 244.26 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalytic Activity and Reaction Mechanisms
2'-(3-Fluorobenzyloxy)acetophenone and related compounds have been explored for their potential in catalyzing various chemical reactions, contributing to the synthesis of valuable chemical entities. For instance, the reaction of acetophenone derivatives with specific catalysts has been studied to understand the formation of complex structures through processes like CH activation. Such reactions are fundamental in creating intermediates for further chemical synthesis, offering pathways to develop new materials, pharmaceuticals, and industrial chemicals (Esteruelas et al., 2003).
Organic Synthesis and Material Science
The synthesis of 3-oxo quinolines using lignin models and 2-aminobenzyl alcohols, where phenoxy acetophenones serve as precursors, highlights the utility of acetophenone derivatives in creating heterocyclic compounds. These compounds have significant applications in pharmaceuticals, agrochemicals, and material science, pointing to the broad utility of acetophenone derivatives in organic synthesis (Zhang et al., 2023).
Enzymatic Studies and Biotechnology
Research on the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated derivatives, using 19F nuclear magnetic resonance (NMR), has provided insights into enzymatic processes and their applications in biotechnology. Such studies help in understanding the metabolic pathways of acetophenone derivatives and their potential in producing industrially relevant chemicals through biotransformations (Moonen et al., 2001).
Green Chemistry and Sustainable Processes
The development of green and sustainable chemical processes is another area where acetophenone derivatives, including 2'-(3-Fluorobenzyloxy)acetophenone, find application. Studies focusing on the acylation of resorcinol with acetic acid, avoiding hazardous chemicals and wasteful practices, exemplify the role of these compounds in promoting environmentally friendly chemical syntheses (Yadav & Joshi, 2002).
Pharmaceutical Synthesis
Acetophenone derivatives are also pivotal in the synthesis of pharmaceutical compounds. For example, the asymmetric glycolate alkylation using a protected acetophenone surrogate under solid-liquid phase-transfer conditions demonstrates the utility of these compounds in creating enantioselective syntheses of drugs and other bioactive molecules (Andrus et al., 2005).
properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-7-2-3-8-15(14)18-10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCWZGAIDGWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374571 | |
| Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(3-Fluorobenzyloxy)acetophenone | |
CAS RN |
845823-26-9 | |
| Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



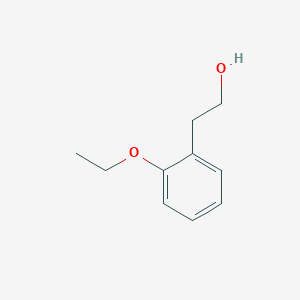
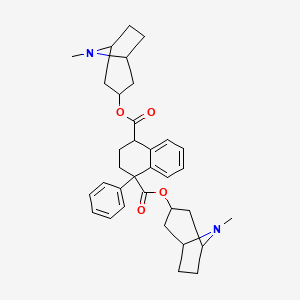

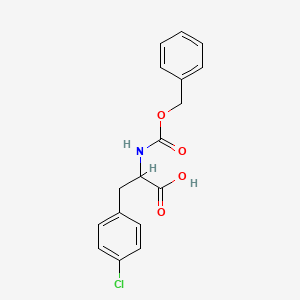

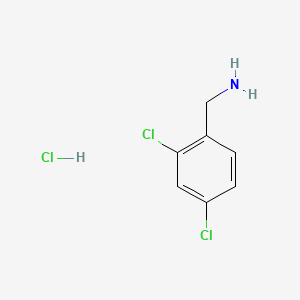
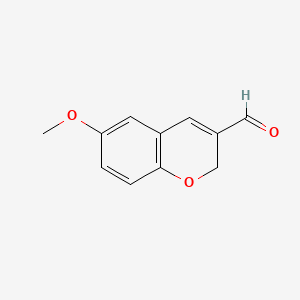

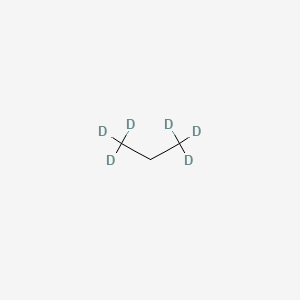
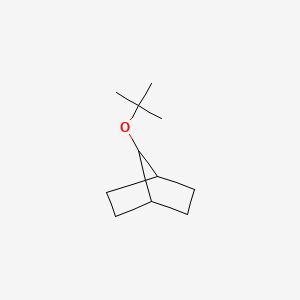


![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
